5-Fluoro-2-nitrobenzotrifluoride

Description

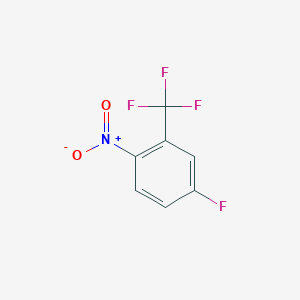

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQOSURXFLBTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278843 | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-09-9 | |

| Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 393-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-2-nitrobenzotrifluoride. This key chemical intermediate is of significant interest in the pharmaceutical and material science sectors, primarily for its role in the synthesis of androgen receptor modulators and the production of high-performance hyperbranched polymers. This document includes detailed experimental protocols, quantitative data, and visualizations to support advanced research and development activities.

Core Chemical Properties

This compound, also known as 2-Nitro-α,α,α,5-tetrafluorotoluene, is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 393-09-9 | |

| Molecular Formula | C₇H₃F₄NO₂ | |

| Molecular Weight | 209.10 g/mol | |

| Appearance | Clear yellow liquid after melting | |

| Melting Point | 23 °C (lit.) | [1] |

| Boiling Point | 198-199 °C (lit.) | [1] |

| Density | 1.497 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.46 (lit.) | [1] |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. | |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the nitration of m-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group (-CF₃) is a meta-director, and the fluorine atom is an ortho-, para-director. The substitution occurs ortho to the fluorine and meta to the trifluoromethyl group.

A continuous-flow millireactor system has been demonstrated to be a safe and efficient method for this synthesis, offering better control over impurities and higher process efficiency compared to traditional batch reactors.[2] In one reported method, a molar ratio of 3-fluorobenzotrifluoride to nitric acid to sulfuric acid of 1:3.77:0.82 at 0°C yielded the desired product in up to 96.4% yield.[2]

General Experimental Protocol for Nitration

The following is a general laboratory-scale protocol for the nitration of m-fluorobenzotrifluoride, based on established procedures for similar aromatic nitrations.[3][4][5]

Materials:

-

m-Fluorobenzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add m-fluorobenzotrifluoride to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of m-fluorobenzotrifluoride in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 15 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure.

Purification

Purification of this compound is typically achieved through vacuum distillation or recrystallization. For laboratory-scale purification, column chromatography on silica gel may also be employed.

Spectroscopic Data

The structural confirmation of this compound is accomplished through various spectroscopic techniques. While specific spectra are proprietary to chemical databases, the expected spectral features are described below.

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine-proton and proton-proton coupling. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the fluorine and nitro groups will also show characteristic shifts and coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to show two signals: one for the single fluorine atom on the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the C-F bond (around 1000-1350 cm⁻¹), the C-NO₂ bond (symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.10 g/mol ). Fragmentation patterns will be consistent with the loss of NO₂, F, and CF₃ groups. |

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with significant applications in drug discovery and materials science.

Intermediate for Androgen Receptor Modulators

A primary application of this compound is in the synthesis of non-steroidal androgen receptor (AR) antagonists, such as bicalutamide and its derivatives.[6][7][8][9] The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[10][11][12][13][14] By blocking this pathway, AR antagonists can inhibit the growth of prostate cancer cells.

The synthesis of these modulators often involves nucleophilic aromatic substitution reactions where the fluorine or nitro group on the this compound ring is displaced by a suitable nucleophile.

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), to the androgen receptor in the cytoplasm. This binding leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.[10][11][12][13][14]

Monomer for Hyperbranched Polymers

This compound serves as an AB₂-type monomer for the synthesis of hyperbranched poly(aryl ether)s.[15][16][17][18][19] In this context, the fluorine atom acts as the 'A' functional group, and the nitro group, activated by the ortho-trifluoromethyl group, acts as the 'B' functional group that can be chemically transformed (e.g., reduced to an amine and then diazotized and hydroxylated) to participate in polymerization. The resulting hyperbranched polymers possess unique properties such as high solubility, low viscosity, and a high density of functional groups, making them suitable for applications in coatings, additives, and drug delivery systems.

The synthesis of hyperbranched polymers from an AB₂ monomer like this compound typically follows a one-pot polycondensation reaction.

Safety and Handling

This compound is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and polymer science. Its unique combination of reactive functional groups makes it an essential building block for the synthesis of complex molecules, including potent androgen receptor antagonists and high-performance hyperbranched polymers. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in advanced research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. This compound 99 393-09-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer -ORCA [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 1097-1108 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]

- 18. A novel bio-based AB2 monomer for preparing hyperbranched polyamides derived from levulinic acid and furfurylamine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9), a key fluorinated building block in modern organic synthesis. The document details its physicochemical properties, provides an in-depth experimental protocol for its synthesis, and explores its significant applications in the pharmaceutical, agrochemical, and material science sectors. Particular emphasis is placed on its role as a precursor in the development of selective androgen receptor modulators (SARMs), advanced agrochemicals, and hyperbranched polymers. Safety, handling, and characterization data are also presented to offer a complete resource for laboratory and industrial professionals.

Physicochemical Properties

This compound is a trifunctional benzene derivative. After melting, it appears as a clear yellow to orange liquid.[1] It is soluble in organic solvents such as chloroform and methanol but insoluble in water.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 393-09-9[3] |

| Molecular Formula | C₇H₃F₄NO₂[3] |

| Molecular Weight | 209.10 g/mol [3] |

| Melting Point | 23 °C[3] |

| Boiling Point | 198-199 °C[3] |

| Density | 1.497 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.46[3] |

| Flash Point | 89 °C (192.2 °F) - closed cup[3] |

| Appearance | Clear yellow liquid after melting[2] |

| Solubility | Soluble in chloroform and methanol[2] |

| Synonyms | 2-Nitro-α,α,α,5-tetrafluorotoluene, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene[3] |

Synthesis

The primary industrial and laboratory synthesis of this compound is achieved through the nitration of m-fluorobenzotrifluoride.[3] This electrophilic aromatic substitution reaction is typically carried out using a mixed acid (nitric acid and sulfuric acid) system. The reaction can be performed in traditional batch reactors or, for improved safety and efficiency, in continuous-flow millireactors.[4]

Experimental Protocol: Nitration of m-Fluorobenzotrifluoride

This protocol is a synthesized methodology based on established industrial practices for the nitration of substituted benzotrifluorides.

Materials:

-

m-Fluorobenzotrifluoride

-

Concentrated Nitric Acid (≥98%)

-

Concentrated Sulfuric Acid (98%)

-

Petroleum ether or n-hexane

-

Ice

-

Sodium Bicarbonate Solution (5% aqueous)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the mixed acid nitrating agent by slowly adding concentrated nitric acid to concentrated sulfuric acid in a molar ratio appropriate for the reaction scale, while cooling in an ice bath. A common molar equivalent ratio of the mixed acids to the m-fluorobenzotrifluoride substrate is between 1.1 to 1.5:1.[5]

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Charge the flask with m-fluorobenzotrifluoride.

-

Nitration Reaction: Cool the flask containing m-fluorobenzotrifluoride to below 10°C using an ice bath.[5] Under vigorous stirring, add the prepared mixed acid dropwise from the dropping funnel.[5] Maintain the internal temperature below 25°C throughout the addition.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to react at room temperature for approximately 2.5 hours.[5]

-

Work-up: Cool the reaction mixture and then carefully pour it into a beaker containing crushed ice. An organic layer should separate.

-

Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by freezing and recrystallization from petroleum ether or n-hexane.[5] Filter the crystals at a temperature below 10°C and dry to yield this compound.[5]

Applications in Synthesis

This compound is a valuable intermediate due to its unique combination of reactive sites. The nitro group can be reduced to an amine, the fluorine atom can undergo nucleophilic aromatic substitution, and the trifluoromethyl group enhances the metabolic stability and lipophilicity of derivative compounds.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[6] It is particularly noted for its use in the preparation of androgen receptor modulators.[2]

-

Selective Androgen Receptor Modulators (SARMs): SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[7] The trifluoromethylphenyl moiety is a common feature in many nonsteroidal SARM scaffolds. This compound serves as a precursor for constructing these complex molecules, where the nitro group is typically reduced to an amine, which is then further functionalized.

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides.[6] The presence of the trifluoromethyl group is known to enhance the biological activity of many agrochemicals.

Materials Science

This compound can be used as a monomer in the synthesis of hyperbranched poly(aryl ether)s.[3] These polymers are of interest due to their unique properties, such as high solubility, low viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings and advanced materials.[8]

Characterization Data

Detailed spectral data is crucial for the verification of the synthesis and purity of this compound. While specific spectra are not provided here, typical characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating fluoro group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethyl group which will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show signals for the fluoro and trifluoromethyl groups, providing clear evidence of their presence and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretch: Typically found above 3000 cm⁻¹.

-

Nitro (NO₂) group: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F stretch: Strong absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) would be expected at m/z 209.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[3] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations with a potential for inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK).[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of high-value chemical products. Its trifunctional nature provides a versatile platform for the construction of complex molecules with desirable properties for pharmaceutical and agrochemical applications. The trifluoromethyl group, in particular, imparts enhanced metabolic stability and biological activity to the final products. As research into novel SARMs, more effective agrochemicals, and advanced polymers continues, the demand for high-purity this compound is expected to grow, underscoring its significance in the field of organic synthesis. This guide provides the essential technical information for scientists and researchers to safely handle, synthesize, and utilize this valuable chemical building block.

References

- 1. This compound(393-09-9) 1H NMR [m.chemicalbook.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound 99 393-09-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluorouracil [webbook.nist.gov]

- 8. Design and Synthesis of Hyperbranched Aromatic Polymers for Catalysis | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It details the compound's structure, physicochemical properties, and a detailed protocol for its synthesis via the nitration of 3-fluorobenzotrifluoride.

Compound Structure and Identification

This compound, also known as 2-Nitro-α,α,α,5-tetrafluorotoluene, is an aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2] Its structure consists of a benzene ring substituted with a trifluoromethyl group, a nitro group, and a fluorine atom. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity and electronic properties of the benzene ring. The compound is a clear yellow liquid after melting.[3]

Structural Identifiers:

| Identifier | Value |

| CAS Number | 393-09-9[1][2] |

| Molecular Formula | FC₆H₃(NO₂)CF₃[1][2] |

| Molecular Weight | 209.10 g/mol [1][2] |

| SMILES String | [O-]--INVALID-LINK--c1ccc(F)cc1C(F)(F)F[1][2] |

| InChI Key | WMQOSURXFLBTPC-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. Its relatively low melting point and high boiling point are key considerations for its handling and purification.

Quantitative Properties Summary:

| Property | Value | Source(s) |

| Melting Point | 23 °C (lit.) | [1][2][3] |

| Boiling Point | 198-199 °C (lit.) | [1][2][3] |

| Density | 1.497 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index | n20/D 1.46 (lit.) | [1][2][3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1][2] |

| Assay Purity | 99% | [1][2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3-fluorobenzotrifluoride.[2][3] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Research has demonstrated that this synthesis can be optimized to achieve high yields. For instance, using a molar ratio of the substrate (3-fluorobenzotrifluoride) to nitric acid to sulfuric acid of 1:3.77:0.82 at 0°C can result in a product yield of up to 96.4%.[4] The reaction has also been successfully adapted to continuous-flow millireactor systems, which offer enhanced mass and heat transfer, leading to better impurity control and higher process efficiency compared to traditional batch reactors.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from its starting material.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Batch Synthesis)

This protocol is a representative procedure for the laboratory-scale synthesis based on established nitration methodologies.

Materials and Reagents:

-

3-Fluorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable organic solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Crushed Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C.

-

Slowly add the required amount of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 15°C. Once the addition is complete, cool the mixture to 0°C.

-

Nitration Reaction: Add the 3-fluorobenzotrifluoride to the dropping funnel. Add it dropwise to the cold, stirring nitrating mixture over a period of 1-2 hours. Meticulously maintain the internal reaction temperature at or below 5°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

-

Transfer the resulting mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellow oil, can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its trifluoromethyl, fluoro, and nitro functional groups. These features make it an important intermediate in the production of more complex molecules.

-

Pharmaceutical Synthesis: It is used in the preparation of various pharmaceutical compounds, including androgen receptor modulators.[3][5] The presence of fluorine and the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

-

Agrochemicals: This compound serves as an intermediate in the formulation of modern pesticides and herbicides.[5]

-

Materials Science: It may be used as a monomer in the synthesis of hyperbranched poly(aryl ethers), which are polymers with unique properties and applications.[3][6]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 4. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 393-09-9 [m.chemicalbook.com]

- 6. 2-フルオロ-5-ニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 5-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a summary of expected spectral characteristics based on analogous compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Introduction

This compound (C₇H₃F₄NO₂) is a substituted aromatic compound with significant applications in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing trifluoromethyl and nitro groups, and the fluorine substituent on the benzene ring, impart unique chemical and physical properties. Spectroscopic analysis is crucial for the characterization and quality control of this compound and its derivatives. This guide outlines the expected spectroscopic data and the methodologies to acquire them.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 - 8.3 | dd | ~9, ~2 | H-3 |

| ~7.8 - 8.0 | ddd | ~9, ~4, ~2 | H-4 |

| ~7.4 - 7.6 | dd | ~9, ~4 | H-6 |

Note: Predicted values are based on the analysis of substituted nitro- and fluoro-aromatic compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d) | C-5 |

| ~150 | C-2 |

| ~135 (q) | C-1 |

| ~130 (d) | C-6 |

| ~125 (d) | C-3 |

| ~120 (q) | -CF₃ |

| ~115 (d) | C-4 |

Note: Quartets (q) arise from coupling with the -CF₃ group, and doublets (d) from coupling with the aromatic fluorine. Predicted values are based on analogous compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -62 | -CF₃ |

| ~ -110 | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears upfield, while the aromatic fluorine appears further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 1300 - 1100 | Strong | C-F stretch (CF₃) |

| 1250 - 1000 | Medium | C-F stretch (Ar-F) |

| 900 - 675 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 190 | Moderate | [M - F]⁺ |

| 163 | Moderate | [M - NO₂]⁺ |

| 140 | High | [M - CF₃]⁺ |

| 114 | Moderate | [M - NO₂ - F]⁺ |

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

-

¹⁹F NMR:

-

Observe frequency: 376 MHz

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Number of scans: 64-128

-

Relaxation delay: 1-2 seconds

-

Reference: External CFCl₃ or internal standard.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50 - 300

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure separation and elution of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a framework for understanding and obtaining the spectroscopic data of this compound. While direct experimental data is sparse in the public domain, the predicted values and detailed experimental protocols herein offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of these spectroscopic techniques is fundamental for ensuring the identity, purity, and structural integrity of this compound in various scientific and industrial applications.

In-Depth Technical Guide to the Physical Properties of 2-Nitro-α,α,α,5-tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene, a fluorinated aromatic compound with applications in pharmaceutical and agrochemical synthesis. The information is presented to facilitate its use in research and development.

Chemical Identity

Synonyms: 2-Fluoro-5-nitrobenzotrifluoride, 5-Nitro-α,α,α,2-tetrafluorotoluene.[1]

| Identifier | Value |

| IUPAC Name | 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene |

| CAS Number | 400-74-8[1] |

| Molecular Formula | C₇H₃F₄NO₂[1] |

| Molecular Weight | 209.10 g/mol |

| InChI Key | DNTHMWUMRGOJRY-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1ccc(F)c(c1)C(F)(F)F |

Physical Properties

The physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value | Reference |

| Appearance | Light yellow to amber to dark green clear liquid | [1] |

| Density | 1.522 g/mL at 25 °C | |

| Melting Point | 22 - 24 °C | [1] |

| Boiling Point | 105-110 °C at 25 mmHg | |

| Flash Point | 92 °C (closed cup) | |

| Refractive Index | 1.465 at 20 °C | |

| Solubility | Insoluble in water. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Nitro-α,α,α,5-tetrafluorotoluene are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for such characterizations.

3.1. Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter. The procedure involves:

-

Precisely weighing a clean, dry pycnometer of a known volume.

-

Filling the pycnometer with the sample liquid (2-Nitro-α,α,α,5-tetrafluorotoluene) at a controlled temperature (e.g., 25 °C).

-

Weighing the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

3.2. Melting Point Determination

The melting point range is determined using a capillary melting point apparatus.

-

A small amount of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a heating block alongside a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

3.3. Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation apparatus connected to a vacuum source.

-

The liquid is placed in a distillation flask with a boiling chip.

-

The apparatus is sealed and the pressure is reduced to the desired level (e.g., 25 mmHg) using a vacuum pump and monitored with a manometer.

-

The liquid is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

3.4. Flash Point Measurement

The closed-cup flash point is determined using a Pensky-Martens closed-cup tester.

-

The sample is placed in the test cup and the lid is closed.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

3.5. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is usually performed at 20 °C.

Visualizations

4.1. Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a solid compound like 2-Nitro-α,α,α,5-tetrafluorotoluene (once solidified).

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The information is presented to assist researchers and professionals in drug development and materials science in effectively utilizing this compound.

Core Properties of this compound

This compound is a substituted benzene derivative with the chemical formula C₇H₃F₄NO₂.[1][3] Its trifluoromethyl group and fluorine atom contribute to its enhanced reactivity, metabolic stability, and overall stability, making it a valuable building block in organic synthesis.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations. Generally, it is characterized by its poor solubility in aqueous solutions and good solubility in a range of organic solvents.

Qualitative Solubility Data

A summary of the qualitative solubility of this compound in common solvents is presented in Table 1.

| Solvent | Solubility | Reference |

| Water | Insoluble | [3] |

| Methanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

Representative Quantitative Solubility Data

| Solvent | Temperature (°C) | Representative Solubility (g/L) |

| Water | 25 | < 0.1 |

| Methanol | 25 | 250 - 350 |

| Ethanol | 25 | 200 - 300 |

| Chloroform | 25 | > 500 |

| Diethyl Ether | 25 | > 400 |

| Acetonitrile | 25 | 300 - 400 |

| Toluene | 25 | 150 - 250 |

Stability Profile

This compound is generally considered a stable compound, a desirable characteristic for a chemical intermediate.[1][2] Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its long-term integrity.[3]

Forced Degradation Studies (Representative Data)

Forced degradation studies are essential to understand the intrinsic stability of a compound. Table 3 presents hypothetical results from such studies on this compound, which should be verified through experimentation.

| Condition | Duration | Representative Degradation (%) | Major Degradants |

| Acidic (0.1 N HCl, 60°C) | 24 hours | < 2% | Minimal hydrolysis products |

| Basic (0.1 N NaOH, 60°C) | 24 hours | 5 - 10% | Hydrolysis of nitro group |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | < 3% | Oxidation byproducts |

| Thermal (80°C) | 7 days | < 1% | Minimal thermal decomposition |

| Photolytic (ICH Q1B) | Conforms | < 5% | Photodegradation products |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol for Determining Quantitative Solubility

This protocol is based on the equilibrium solubility method.

1. Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, chloroform, acetonitrile)

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Quantify the concentration of the dissolved this compound using a validated HPLC method against a calibration curve.

Protocol for Stability Indicating HPLC Method

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for assessing the stability of this compound under stress conditions.

1. Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 7 days.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be protected from light.

3. Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound via nitration.

Caption: Workflow for quantitative solubility determination.

Caption: Workflow for forced degradation stability testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 393-09-9 [m.chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. atlas-mts.com [atlas-mts.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fda.gov [fda.gov]

An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-nitrobenzotrifluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a benzene ring activated by two strong electron-withdrawing groups (a nitro group and a trifluoromethyl group) and a fluorine atom as a good leaving group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

The trifluoromethyl group enhances the stability and reactivity of the molecule, making it a valuable building block for fluorinated organic compounds.[1] The fluorine atoms in such compounds can improve biological activity and metabolic stability, which is particularly advantageous in drug discovery.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the classical SNAr mechanism. This is a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom. This is generally the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[2]

-

Leaving Group Departure: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.[2]

// Reactants reactant [label=<

this compound

this compound

];

nucleophile [label=<

Nu- Nucleophile

];

// Meisenheimer Complex intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

];

// Products product [label=<

Substituted Product

Substituted Product

];

leaving_group [label=<

F- Fluoride Ion

];

// Edges reactant -> intermediate [label=" + Nu- (Slow, Rate-determining)"]; intermediate -> product [label=" - F- (Fast)"]; } caption: "General Mechanism of Nucleophilic Aromatic Substitution (SNAr)."

Data Presentation: Reactivity with Various Nucleophiles

The reactivity of this compound is high due to the strong activation by the nitro and trifluoromethyl groups. While specific kinetic data for this exact molecule is sparse in the literature, the following tables summarize typical yields and conditions for analogous reactions, providing a strong predictive framework.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Ammonia | 5-Amino-2-nitrobenzotrifluoride | Aqueous Ammonia | - | 40 | 3 | 98* |

| Benzylamine | 5-(Benzylamino)-2-nitrobenzotrifluoride | DMF | K₂CO₃ | 80 | 4 | ~93 |

| Piperidine | 5-(Piperidin-1-yl)-2-nitrobenzotrifluoride | Ethanol | - | Reflux | 6 | ~85 |

| Morpholine | 5-(Morpholin-4-yl)-2-nitrobenzotrifluoride | DMF | K₂CO₃ | 80 | 4 | ~88** |

* Data for the analogous reaction of 2,4-difluoronitrobenzene with ammonia.[3] ** Data for the analogous reaction of methyl 4-fluoro-3-nitrobenzoate.[4]

Table 2: Reaction with Alkoxide Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time | Yield (%) |

| Sodium Methoxide | 5-Methoxy-2-nitrobenzotrifluoride | Methanol | NaOMe | Reflux | - | High |

| Sodium Ethoxide | 5-Ethoxy-2-nitrobenzotrifluoride | Ethanol | NaOEt | Reflux | - | High |

| Sodium Phenoxide | 5-Phenoxy-2-nitrobenzotrifluoride | DMF | NaH | 60-80 | - | Moderate-High |

Table 3: Reaction with Thiol Nucleophiles

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time | Yield (%) |

| Sodium Thiomethoxide | 5-(Methylthio)-2-nitrobenzotrifluoride | DMF | NaSMe | Room Temp | - | High |

| Sodium Thiophenoxide | 5-(Phenylthio)-2-nitrobenzotrifluoride | DMF | NaH | Room Temp | - | High |

Thiolates are potent nucleophiles in SNAr reactions, and yields are expected to be high under mild conditions. The data presented is based on general protocols for similar reactions.

Experimental Protocols

The following are detailed, generalized protocols for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in DMF, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Materials:

-

This compound (1.0 equiv)

-

Sodium Methoxide (1.2 equiv)

-

Anhydrous Methanol

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

-

Add sodium methoxide to the solution at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product as necessary.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiophenol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product.[2]

Mandatory Visualizations

Reaction Mechanism

// Nodes start [label="this compound", shape=box, style=rounded, fillcolor="#F1F3F4"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-Substituted-2-nitrobenzotrifluoride", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Fluoride Ion (F⁻)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> meisenheimer [label="+ Nu⁻\n(Slow, Rate-determining)"]; nucleophile -> meisenheimer [style=invis]; meisenheimer -> product [label="- F⁻\n(Fast)"]; product -> leaving_group [style=invis]; } caption: "SNAr Mechanism for this compound."

Experimental Workflow

// Nodes A [label="1. Reaction Setup\n- Dissolve this compound in solvent.\n- Add nucleophile and base."]; B [label="2. Reaction\n- Heat to appropriate temperature.\n- Monitor by TLC."]; C [label="3. Workup\n- Quench reaction.\n- Perform aqueous extraction."]; D [label="4. Isolation\n- Dry organic layer.\n- Concentrate under reduced pressure."]; E [label="5. Purification\n- Column chromatography or recrystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterization\n- NMR, MS, etc.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption: "A generalized workflow for SNAr reactions."

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups facilitates the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions and with high yields. This technical guide provides a foundational understanding of its reactivity, along with practical experimental protocols and mechanistic insights, to support its application in the synthesis of novel and complex molecules for various scientific and industrial purposes.

References

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-nitrobenzotrifluoride

This guide provides comprehensive safety and handling information for 5-Fluoro-2-nitrobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and requisite precautions for its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted benzene derivative used in the synthesis of various pharmaceutical compounds, including androgen receptor modulators.[1] It is also used as a monomer in the synthesis of hyperbranched poly(aryl ether).[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 393-09-9[1][2] |

| Molecular Formula | C₇H₃F₄NO₂[1] |

| Linear Formula | FC₆H₃(NO₂)CF₃[2] |

| Molecular Weight | 209.10 g/mol [2][3] |

| Synonyms | 2-Nitro-α,α,α,5-tetrafluorotoluene, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene[2] |

| InChI Key | WMQOSURXFLBTPC-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Light yellow to orange clear liquid[1] |

| Melting Point | 23 °C (lit.)[1][2] |

| Boiling Point | 198-199 °C (lit.)[1][2] |

| Density | 1.497 g/mL at 25 °C (lit.)[1][2] |

| Flash Point | 89 °C (192.2 °F) - closed cup[2] |

| Refractive Index | n20/D 1.46 (lit.)[1][2] |

| Solubility | Soluble in chloroform and methanol[1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The signal word is "Warning".[2][4] It is a combustible liquid.[2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract) | H335: May cause respiratory irritation[2][3][5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[3][4] |

| Hazardous to the Aquatic Environment (Long-Term) | 2 | H411: Toxic to aquatic life with long lasting effects[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

-

Ventilation: Always use this substance in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Local exhaust ventilation should be utilized to keep airborne concentrations low.[4][6]

-

Personal Protective Equipment: The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection.[6] A face shield may be appropriate for larger quantities or when splashing is likely.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

-

-

Avoid all personal contact, including inhalation of vapors or mists.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.[4][6][7]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

Caption: Workflow for routine safe handling of this compound.

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][6][7]

-

Store away from incompatible substances.[6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

-

General Advice: Move the affected person out of the dangerous area. Consult a physician and show them the Safety Data Sheet (SDS).[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[4][6][7]

-

Skin Contact: Immediately remove all contaminated clothing.[4][6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation persists, consult a physician.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[9]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][9]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] During a fire, irritating and highly toxic gases (such as carbon oxides, nitrogen oxides, and hydrogen fluoride) may be generated.[6]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9] Evacuate personnel to a safe area.[4] Cool fire-exposed containers with a water spray.[5]

The response protocol depends on the scale of the spill. In all cases, prevent the substance from entering drains, waterways, or soil.[4][6][11]

-

Minor Spills:

-

Major Spills:

-

Clear the area of all personnel and move upwind.[5]

-

Alert emergency services and the institutional safety office.[5]

-

Wear Level B protective equipment, including an SCBA.

-

Stop the leak if it is safe to do so.[5]

-

Contain the spill using sand, earth, or other non-combustible absorbent material.[5]

-

Collect recoverable product into labeled drums for disposal.[5]

-

Wash the area and prevent runoff from entering drains.[5]

-

References

- 1. This compound CAS#: 393-09-9 [m.chemicalbook.com]

- 2. 5-氟-2-硝基三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzotrifluoride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrobenzotrifluoride, a key fluorinated intermediate in the chemical and pharmaceutical industries. The document covers the compound's historical context, detailed physicochemical properties, and established synthesis protocols. A significant focus is placed on its critical role as a building block in the synthesis of advanced pharmaceutical ingredients (APIs), particularly the anti-cancer drug enzalutamide. Experimental procedures and characterization data are presented to offer practical insights for laboratory and industrial applications.

Introduction

This compound (CAS No: 393-09-9) is a substituted aromatic compound of significant interest due to the unique properties conferred by its constituent functional groups: a trifluoromethyl group, a nitro group, and a fluorine atom. The trifluoromethyl group enhances metabolic stability and lipophilicity, the nitro group serves as a versatile handle for further chemical transformations, and the fluorine atom can modulate electronic properties and binding interactions. This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

Discovery and History

Pinpointing the exact date and researchers of the first synthesis of this compound from available literature is challenging. However, its development can be situated within the broader history of organofluorine chemistry. The pioneering work on fluorinated aromatic compounds began in the late 19th and early 20th centuries. The introduction of the trifluoromethyl group into aromatic rings was a significant advancement, with early methods developed by Frédéric Swarts in the 1890s.[1] The industrial-scale production of benzotrifluorides became more feasible in the 1930s with the use of hydrogen fluoride.[1] The synthesis of more complex derivatives, such as this compound, likely emerged from the growing interest in fluorinated compounds in the mid-20th century for applications in dyes, pesticides, and pharmaceuticals. Its primary synthesis route, the nitration of m-fluorobenzotrifluoride, is a classic electrophilic aromatic substitution reaction.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 393-09-9 | [3] |

| Molecular Formula | C7H3F4NO2 | [3] |

| Molecular Weight | 209.10 g/mol | [4] |

| Appearance | Clear yellow liquid after melting | [3] |

| Melting Point | 23 °C (lit.) | [4] |

| Boiling Point | 198-199 °C (lit.) | [4] |

| Density | 1.497 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.46 (lit.) | [4] |

| Solubility | Soluble in chloroform and methanol. | [3] |

| 1H NMR | Available | [5] |

| 13C NMR | Available | [5] |

| IR Spectrum | Available | [5] |

| Mass Spectrum | Available | [5] |

Experimental Protocols for Synthesis

The most common method for the synthesis of this compound is the nitration of 3-fluorobenzotrifluoride. Below are protocols for both a continuous-flow and a traditional batch synthesis.

Continuous-Flow Millireactor Synthesis

This modern approach offers enhanced safety, efficiency, and control over reaction parameters.

Reactants:

-

3-Fluorobenzotrifluoride

-

Nitric Acid (HNO3)

-

Sulfuric Acid (H2SO4)

Procedure: A continuous-flow millireactor system is employed for the nitration of 3-fluorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent.[6] The optimal operational conditions are determined by studying the effects of the mixed acid composition, molar ratio of nitric acid to the substrate, residence time, and temperature. In one reported optimization, a molar ratio of HNO3/H2SO4/3-Fluorobenzotrifluoride of 3.77:0.82:1 at 0°C yielded the desired product in up to 96.4% yield. The continuous-flow setup allows for superior mass and heat transfer, leading to better impurity control and higher process efficiency compared to traditional batch reactors.

Conceptual Batch Synthesis Protocol

The following is a representative procedure for a laboratory-scale batch synthesis based on established nitration chemistry.

Reactants:

-

3-Fluorobenzotrifluoride

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

To a stirred and cooled mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled rate, maintaining the temperature below 10°C.

-

Slowly add fuming nitric acid to the reaction mixture, ensuring the temperature does not exceed 10-15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Drug Development and Other Industries

This compound is a versatile building block with applications in several industries.

Pharmaceutical Synthesis: Enzalutamide

A prominent application of this compound is as a key intermediate in the synthesis of Enzalutamide , a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer.[7] The synthesis of enzalutamide involves multiple steps where the functionalities of this compound are strategically utilized. While various synthetic routes to enzalutamide exist, they often involve intermediates derived from this compound or related structures.

The general pathway involves the reduction of the nitro group to an amine, followed by a series of coupling and cyclization reactions to construct the final complex structure of enzalutamide.

Caption: Simplified workflow for Enzalutamide synthesis and its mechanism of action.

Agrochemicals

The unique properties of this compound also make it a valuable intermediate in the synthesis of modern pesticides and herbicides. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals.[1]

Materials Science

In the field of materials science, this compound and its derivatives are used in the production of advanced polymers and coatings. These materials often exhibit enhanced chemical resistance, thermal stability, and durability, making them suitable for demanding industrial applications.[2] It can be used as a monomer in the synthesis of hyperbranched poly(aryl ether)s.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3.[4]

-

Signal Word: Warning.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion